2-Amino-4-bromobenzenethiol
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 2-Amino-4-bromobenzenethiol involves multiple steps, starting from basic aromatic compounds. A notable process is the preparation of various substituted benzene derivatives through halogenation, nitration, and alkylation reactions. These methods provide a pathway to produce 2-Amino-4-bromobenzenethiol by introducing the appropriate functional groups onto the benzene ring. For instance, the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene derivatives highlights the use of halogenated intermediates in constructing complex molecular scaffolds (Wallace et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromobenzenethiol and its analogs can be studied using X-ray crystallography and quantum-mechanical calculations. For example, the orthorhombic polymorphs of two trans-4-aminoazoxybenzenes have been determined, showing how different conformations affect molecular properties (Ejsmont et al., 2002). These analyses are crucial in understanding the electronic and spatial configuration of 2-Amino-4-bromobenzenethiol, which influences its reactivity and interaction with other molecules.
Chemical Reactions and Properties
2-Amino-4-bromobenzenethiol undergoes various chemical reactions, including condensation with carbonyl compounds, halogenation, and nucleophilic substitution. The reactions with β-diketones to form benzothiazolines and the subsequent conversion to benzothiazines and benzothiazoles illustrate its reactivity and the potential to generate diverse molecular structures (Alyea & Malek, 1985). These chemical properties are essential for designing synthetic pathways and understanding the compound's behavior in various chemical environments.
Physical Properties Analysis
The physical properties of 2-Amino-4-bromobenzenethiol, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for predicting the compound's behavior in different phases and conditions, affecting its application in synthesis and material science.
Chemical Properties Analysis
2-Amino-4-bromobenzenethiol exhibits specific chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. Its ability to participate in coupling reactions, such as the Buchwald-Hartwig reaction, highlights its utility in constructing nitrogen-containing heterocycles and other complex organic frameworks (Chakravarthy et al., 2020).
Scientific Research Applications
Synthesis of Derivatives : Research shows that derivatives of 2-Amino-4-bromobenzenethiol can be synthesized for various applications. For example, Yale and Sheehan (1973) demonstrated the synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one derivatives (Yale & Sheehan, 1973).
Corrosion Inhibition : A study by Verma, Quraishi, and Singh (2015) found that 2-Aminobenzene-1,3-dicarbonitrile derivatives, which are structurally related to 2-Amino-4-bromobenzenethiol, are effective in inhibiting corrosion of mild steel in acidic environments (Verma, Quraishi, & Singh, 2015).
Radiolabelling in Medical Imaging : Johnströma, Stone-Elander, and Duelfer (1994) explored the use of 2-amino-2′-[18F]fluorobenzhydrol, a compound related to 2-Amino-4-bromobenzenethiol, in the synthesis of radiolabelled compounds for medical imaging (Johnströma, Stone-Elander, & Duelfer, 1994).
Biochemical Research : In biochemical research, compounds similar to 2-Amino-4-bromobenzenethiol are used in the study of enzyme activity and drug metabolism. For example, Tateishi, Suzuki, and Shimizu (1978) identified an enzyme in rat liver that catalyzes the formation of thiol-containing metabolites of drugs, which can include derivatives of 2-Amino-4-bromobenzenethiol (Tateishi, Suzuki, & Shimizu, 1978).
Pharmaceutical Applications : The synthesis of pharmaceutical compounds often utilizes derivatives of 2-Amino-4-bromobenzenethiol. Parai and Panda (2009) presented a synthesis method for chiral amino acid derivatives and antibiotic levofloxacin using related compounds (Parai & Panda, 2009).
Chemical Sensing : Grate, Nelson, and Skaggs (2003) explored the use of monolayer-protected gold nanoparticle films, which can include derivatives of 2-Amino-4-bromobenzenethiol, in chemical vapor sensing applications (Grate, Nelson, & Skaggs, 2003).
Safety And Hazards
2-Amino-4-bromobenzenethiol is classified as acutely toxic, causing severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-4-bromobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEYPPZTEITNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480122 | |
Record name | 2-amino-4-bromobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromobenzenethiol | |
CAS RN |
93933-49-4 | |
Record name | 2-amino-4-bromobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-bromobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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